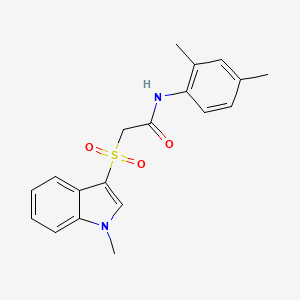

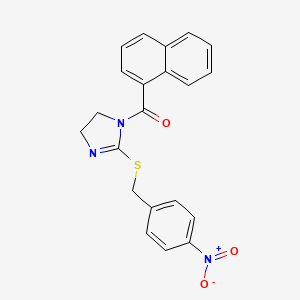

N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be used to infer some aspects of the compound . For instance, indole derivatives are known to be significant in biological activity, and the synthesis of new derivatives, as mentioned in paper , highlights the ongoing research in this area. Similarly, the study of vibrational spectroscopy and quantum computational approaches in paper can be related to the molecular structure analysis of similar compounds.

Synthesis Analysis

The synthesis of related indole derivatives is discussed in paper , where new derivatives of 2,3-dimethylindole were synthesized. The reactions involved N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfon(aroyl)amides and 4-methyl-N-(4-oxonaphthalen-1(4H)-ylidene)benzene-1-sulfonamide with 2,3-dimethylindole. The redox potential and steric factors were crucial in determining the possibility of these reactions. Although the exact synthesis of N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide is not described, the principles of reactivity and the importance of redox potential in synthesis can be inferred.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed using vibrational spectroscopy and quantum computational approaches, as seen in paper . The study of N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide provided insights into the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Such analysis can be applied to understand the molecular structure of N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide. However, the synthesis paper and the vibrational spectroscopy study suggest that the compound may participate in reactions typical of amides and indole derivatives, such as hydrogen bonding and redox reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in papers and . For example, paper investigates the NH-acidity of substituted trichlorethyl acetamides in dimethyl sulfoxide, which can be related to the acidity and solubility properties of the compound . Paper describes the crystal structure and hydrogen bonding in 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide, which can provide insights into the potential crystal structure and intermolecular interactions of N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide.

科学的研究の応用

Benzyl and Sulfonyl Derivatives

A study explored a series of sulfonamide derivatives for their antibacterial, antifungal, and anthelmintic activity. Some compounds exhibited significant biological activities, and molecular docking suggested a good correlation between binding energy and observed activity, highlighting their potential in discovering new agents for treating infections and infestations (Khan et al., 2019).

Environmental Sensing

Research introduced a new molecular probe for detecting carbonyl compounds in water samples, indicating the role of sulfonyl and acetamide functionalities in environmental monitoring and analysis (Houdier et al., 2000).

Cryoprotection

Dimethyl-acetamide was evaluated as a cryoprotectant for rainbow trout spermatozoa, demonstrating superior performance compared to conventional protectants and highlighting its potential application in biopreservation (McNiven et al., 1993).

Pharmacological Evaluation

Various derivatives of ethyl nipecotate, including those with 1,3,4-oxadiazole and acetamide functionalities, were synthesized and evaluated for their antibacterial and anti-enzymatic potential, illustrating the medicinal chemistry applications of these functional groups (Nafeesa et al., 2017).

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1-methylindol-3-yl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-13-8-9-16(14(2)10-13)20-19(22)12-25(23,24)18-11-21(3)17-7-5-4-6-15(17)18/h4-11H,12H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFLNLKVPYTCCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-((1-methyl-1H-indol-3-yl)sulfonyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2550606.png)

![N-Methyl-N-[2-oxo-2-[propan-2-yl(thiophen-2-ylmethyl)amino]ethyl]prop-2-enamide](/img/structure/B2550608.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2550611.png)

![N-{2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2550618.png)

![Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2550620.png)